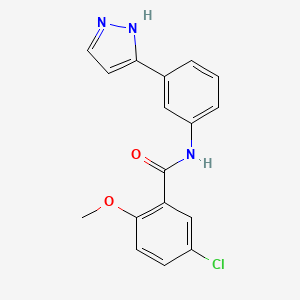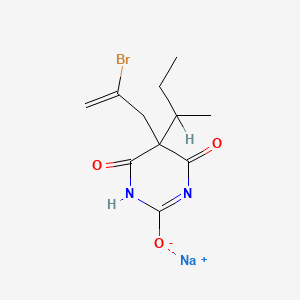
Butallylonal sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butallylonal sodium is a barbiturate derivative that was invented in the 1920s. It has sedative properties and was primarily used as an anesthetic in veterinary medicine. This compound is considered similar in effects to pentobarbital but is longer in action, being classified as an intermediate-acting barbiturate rather than a short-acting one .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butallylonal sodium involves the reaction of 5-sec-butyl-5-(beta-bromoallyl)barbituric acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:
5-sec-butyl-5-(beta-bromoallyl)barbituric acid+NaOH→Butallylonal sodium+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic reaction but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Butallylonal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromine atom in the beta-bromoallyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
Butallylonal sodium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving the central nervous system due to its sedative properties.
Medicine: Investigated for its potential use in anesthesia and as a sedative in veterinary medicine.
作用機序
Butallylonal sodium exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This potentiation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity. The molecular targets include GABA_A receptors, which play a crucial role in mediating the sedative and anesthetic effects of this compound .
類似化合物との比較
Similar Compounds
Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: Another short-acting barbiturate used for its sedative and hypnotic effects.
Uniqueness
Butallylonal sodium is unique in its intermediate duration of action, making it suitable for applications where a longer-lasting sedative effect is desired compared to short-acting barbiturates like pentobarbital. Its specific chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .
特性
CAS番号 |
3486-86-0 |
|---|---|
分子式 |
C11H14BrN2NaO3 |
分子量 |
325.13 g/mol |
IUPAC名 |
sodium;5-(2-bromoprop-2-enyl)-5-butan-2-yl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H15BrN2O3.Na/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16;/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChIキー |
WITMQGCBPSZFPH-UHFFFAOYSA-M |
正規SMILES |
CCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



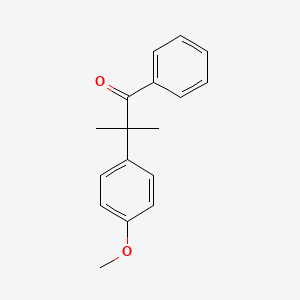

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
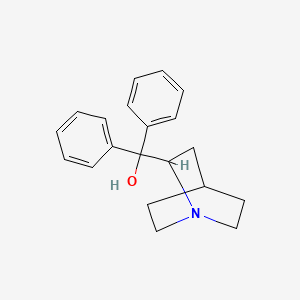
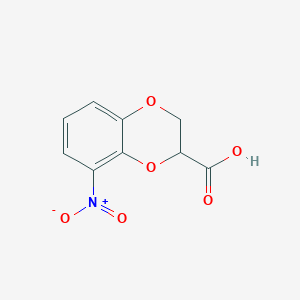
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)

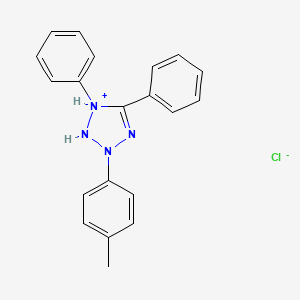

![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)

